molecular formula C6H12O B2658774 (1S)-1-cyclopropylpropan-1-ol CAS No. 1567978-45-3

(1S)-1-cyclopropylpropan-1-ol

Cat. No.: B2658774
CAS No.: 1567978-45-3
M. Wt: 100.161
InChI Key: ZVTCOQDWIJYYSQ-LURJTMIESA-N
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Description

(1S)-1-Cyclopropylpropan-1-ol is an organic compound characterized by a cyclopropyl group attached to a propanol backbone. This compound is notable for its unique structural features, which include a three-membered cyclopropyl ring that imparts significant strain and reactivity to the molecule. The (1S) designation indicates the specific stereochemistry of the compound, meaning that the hydroxyl group (-OH) is attached to the first carbon in the S-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-cyclopropylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of (1S)-1-cyclopropylpropan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding cyclopropylpropanone. This process utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is conducted in a solvent like ethanol or methanol to facilitate the hydrogenation process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form (1S)-1-cyclopropylpropan-1-one. Common oxidizing agents include chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to (1S)-1-cyclopropylpropan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form (1S)-1-cyclopropylpropan-1-chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), sulfuric acid (H2SO4), pyridinium chlorochromate (PCC).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products:

    Oxidation: (1S)-1-Cyclopropylpropan-1-one.

    Reduction: (1S)-1-Cyclopropylpropan-1-amine.

    Substitution: (1S)-1-Cyclopropylpropan-1-chloride.

Scientific Research Applications

(1S)-1-Cyclopropylpropan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various cyclopropyl-containing compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its unique structural properties.

    Medicine: Research into potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (1S)-1-cyclopropylpropan-1-ol involves its interaction with specific molecular targets, depending on the context of its use. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The cyclopropyl group can introduce strain and reactivity, influencing the compound’s interaction with biological molecules and pathways.

Comparison with Similar Compounds

    (1R)-1-Cyclopropylpropan-1-ol: The enantiomer of (1S)-1-cyclopropylpropan-1-ol, differing in the stereochemistry at the first carbon.

    Cyclopropylmethanol: A simpler compound with a cyclopropyl group attached to a methanol backbone.

    Cyclopropylpropan-1-one: The oxidized form of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in various research and industrial applications where stereochemistry and reactivity are crucial factors.

Properties

IUPAC Name

(1S)-1-cyclopropylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-6(7)5-3-4-5/h5-7H,2-4H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTCOQDWIJYYSQ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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